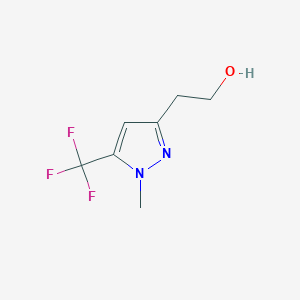

![molecular formula C6H5F3N2O B1404771 O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine CAS No. 1519137-73-5](/img/structure/B1404771.png)

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine

Descripción general

Descripción

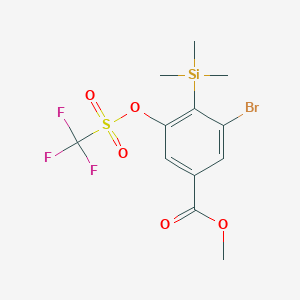

O-[3-(tr trifluoromethyl)pyridin-2-yl]hydroxylamine, also known as TFA-PA, is a small molecule that has gained attention in recent years for its potential biological and chemical applications. It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The molecular formula is C6H5F3N2O and the molecular weight is 178.11 g/mol.

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The introduction of 5-(trifluororomethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

The molecular structure of O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine consists of a pyridin-2-yl group attached to an oxygen atom, which is in turn connected to a hydroxylamine group . The trifluoromethyl group is attached to the 3-position of the pyrid ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Pyrazolo[1,5-a]Pyridines : Utilizing 2-Chloro-5-(trifluoromethyl)pyridine and hydroxylamine hydrochloride, researchers synthesized pyrazolopyridines, highlighting the role of hydroxylamine in creating complex heterocycles (Greszler & Stevens, 2009).

- N-Amination/Benzoylation of Pyridines : This study demonstrates the efficiency of O-(2,4-dinitrophenyl)hydroxylamine in the N-amination and benzoylation of pyridines, pointing towards its utility in synthesizing polysubstituted iminopyridinium ylides (Legault & Charette, 2003).

- Annulation Strategy for Pyridine N-Oxides : The research here showcases the annulation reactions involving hydroxylamine hydrochloride and vinamidinium salts to access pyridine N-oxides, illustrating the versatility of hydroxylamine in forming pyridine derivatives (Davies, Marcoux & Reider, 2001).

Ligand and Complex Formation

- Trichloridotris{N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine-κ2 N,N′}neodymium(III) : This study highlights the formation of a complex where hydroxylamine acts as a ligand, coordinating with neodymium ions, indicative of its potential in creating metal-organic frameworks (Yang, 2012).

- Trinuclear Pyridyl Functionalised Hydroxylaminato Complexes : The paper discusses the formation of dimethylhydroxylaminato-metal complexes, showcasing hydroxylamine's role in metal-ligand interactions, particularly with aluminum, gallium, and indium (Hellmann et al., 2010).

Biological Applications

- Discovery of N-alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds : This research found that compounds containing N-alkyl-N-(pyridin-2-yl)hydroxylamine structures exhibited potent antibacterial activity against certain Gram-positive bacteria, suggesting its potential in antibiotic development (Wencewicz et al., 2011).

Propiedades

IUPAC Name |

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCXVGISMKFRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)ON)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)

![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B1404693.png)

![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)

![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)

![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)

![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)

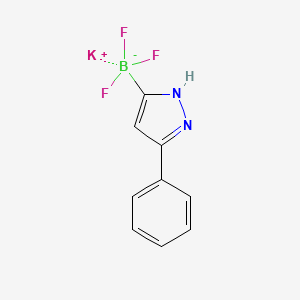

![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)